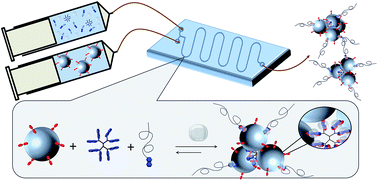Self-assembly of size-tunable supramolecular nanoparticle clusters in a microfluidic channel†
Materials Horizons Pub Date: 2014-08-21 DOI: 10.1039/C4MH00103F
Abstract
Supramolecular nanoparticle clusters (SNPCs) have been formed in a microfluidic device by controlling the diffusive mixing of the constituting supramolecular building blocks. Cluster formation between ligand-functionalized silica nanoparticles, dendrimers, and poly(ethylene glycol) (PEG) stopper molecules is induced by the ternary charge-transfer complex formation between cucurbit[8]uril, methyl viologen and naphthol. The resulting SNPC size depends strongly on the stoichiometry of the host and guest binding partners, the competition between multivalent and monovalent naphthol entities, and the microfluidic flow conditions. Variation of the PEG length leads to modulation of its diffusion rate and thus to an additional kinetic control parameter of the SNPC formation process.


Recommended Literature
- [1] Correction: Spironaphthoxazine switchable dyes for biological imaging
- [2] Back cover
- [3] Main-chain organometallic polymers comprising redox-active iron(ii) centers connected by ditopic N-heterocyclic carbenes†
- [4] Conference report
- [5] Preparation of hyaluronic acid nanoparticlesvia hydrophobic association assisted chemical cross-linking—an orthogonal modular approach†
- [6] An expanded cavity hexaamine cage for copper(ii)
- [7] Synthesis of thyminyl stilbazoles and their photo-reactivity†
- [8] 77. The Fries rearrangement. Part IV. Study of the reversibility of the reaction
- [9] Instantaneous detection of explosive and toxic nitroaromatic compounds via donor–acceptor complexation†
- [10] Silver-modified porous polystyrene sulfonate derived from Pickering high internal phase emulsions for capturing lithium-ion

Journal Name:Materials Horizons
Research Products
-
CAS no.: 174064-00-7
-
CAS no.: 156779-05-4









